Potency Advantage Over the Parent Hit in E. coli ΔtolC
In the pDualrep2 HTS campaign, the primary hit molecule from the triazolo-azetidine series showed a MIC of 12.5 µg/mL against E. coli ΔtolC. A subsequent structure-activity relationship (SAR) study identified a direct structural analogue that achieved an improved MIC of 6.25 µg/mL against the same strain, representing a 2-fold increase in potency [1]. This enhanced analogue is structurally related to 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone and demonstrates the scaffold's capacity for potency optimization.
| Evidence Dimension | Antibacterial potency (MIC) against E. coli ΔtolC |
|---|---|
| Target Compound Data | MIC = 6.25 µg/mL (structurally optimized analogue) |
| Comparator Or Baseline | Primary hit molecule (MIC = 12.5 µg/mL) |
| Quantified Difference | 2-fold improvement |
| Conditions | E. coli ΔtolC strain; pDualrep2 HTS platform |
Why This Matters
A 2-fold MIC improvement indicates that the cyclopentylthio-ethanone substitution pattern contributes positively to antibacterial potency, making this compound a preferable starting point over the less active primary hit.
- [1] Ivanenkov YA, Yamidanov RS, Osterman IA, et al. Identification of N-Substituted Triazolo-azetidines as Novel Antibacterials using pDualrep2 HTS Platform. Comb Chem High Throughput Screen. 2019;22(5):346-354. doi:10.2174/1386207322666190412165316 View Source
